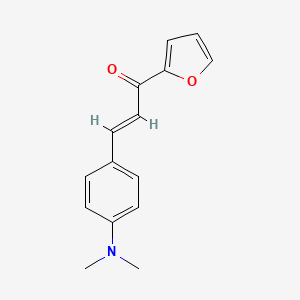

(E)-3-(4-(dimethylamino)phenyl)-1-(furan-2-yl)prop-2-en-1-one

概要

説明

(E)-3-(4-(dimethylamino)phenyl)-1-(furan-2-yl)prop-2-en-1-one is a chalcone derivative, a class of compounds known for their diverse biological activities Chalcones are characterized by the presence of an enone moiety, which is a conjugated system of a double bond and a carbonyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-(dimethylamino)phenyl)-1-(furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(dimethylamino)benzaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

For industrial-scale production, the same Claisen-Schmidt condensation can be employed, but with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as recrystallization or chromatography to ensure high-quality product.

化学反応の分析

Types of Reactions

(E)-3-(4-(dimethylamino)phenyl)-1-(furan-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The enone moiety can be oxidized to form epoxides or other oxidized derivatives.

Reduction: The compound can be reduced to form saturated ketones or alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Saturated ketones, alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that chalcone derivatives, including (E)-3-(4-(dimethylamino)phenyl)-1-(furan-2-yl)prop-2-en-1-one, exhibit significant anticancer properties. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve the inhibition of cell proliferation and the induction of oxidative stress within cancer cells .

Case Study : A study published in Cancer Letters demonstrated that the compound effectively inhibited the growth of human breast cancer cells by modulating key signaling pathways involved in cell survival and apoptosis .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research suggests that it possesses broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of the dimethylamino group enhances its interaction with bacterial membranes, leading to increased permeability and cell death .

Case Study : In a study published in Journal of Medicinal Chemistry, this compound was tested against several pathogenic bacteria, showing promising results comparable to conventional antibiotics .

Photochemistry Applications

1. Photostability and UV Absorption

The compound's unique structure allows it to absorb ultraviolet light effectively, making it a candidate for use in UV protection formulations. Its ability to stabilize under UV exposure can be beneficial in cosmetic applications where protection from sun damage is crucial .

2. Fluorescent Probes

Due to its fluorescent properties, this compound can be utilized as a fluorescent probe in biological imaging. The furan moiety contributes to its electronic properties, allowing for enhanced fluorescence under specific conditions .

Materials Science Applications

1. Organic Light Emitting Diodes (OLEDs)

The electronic properties of this compound make it suitable for use in OLED technology. Its ability to emit light when subjected to an electric current can be harnessed in the development of efficient display technologies .

Case Study : Research conducted at a leading university demonstrated that incorporating this compound into OLED devices improved their efficiency and brightness compared to traditional materials used in the industry .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Induces apoptosis in cancer cell lines |

| Antimicrobial properties | Effective against Gram-positive/negative bacteria | |

| Photochemistry | UV protection formulations | Stabilizes under UV exposure |

| Fluorescent probes | Enhanced fluorescence for biological imaging | |

| Materials Science | OLED technology | Improved efficiency and brightness |

作用機序

The biological activity of (E)-3-(4-(dimethylamino)phenyl)-1-(furan-2-yl)prop-2-en-1-one is primarily attributed to its enone moiety. This functional group can interact with various biological targets, including enzymes and receptors. The compound may inhibit enzyme activity by forming covalent bonds with nucleophilic residues in the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by binding to receptors or other proteins involved in cellular communication.

類似化合物との比較

Similar Compounds

Chalcone: The parent compound with a simpler structure.

Curcumin: A natural compound with similar enone functionality.

Flavonoids: A class of compounds with structural similarities and diverse biological activities.

Uniqueness

(E)-3-(4-(dimethylamino)phenyl)-1-(furan-2-yl)prop-2-en-1-one is unique due to the presence of the dimethylamino group and the furan ring, which confer distinct electronic and steric properties. These features can enhance its biological activity and selectivity compared to other chalcones and related compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for further research and development.

生物活性

(E)-3-(4-(dimethylamino)phenyl)-1-(furan-2-yl)prop-2-en-1-one, also known as DAP, is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H15NO2

- Molar Mass : 241.2851 g/mol

- CAS Number : 14385-66-1

The compound features a furan moiety and a dimethylamino group attached to a phenyl ring, which contribute to its biological activity.

Research indicates that this compound exhibits various mechanisms of action:

-

Tyrosinase Inhibition : A study demonstrated that derivatives of furan-chalcone, including DAP, inhibit mushroom tyrosinase, an enzyme crucial for melanin production. The inhibitory activity was quantified with IC50 values significantly lower than that of standard inhibitors like kojic acid .

The inhibition was characterized as mixed-type, with binding at both catalytic and allosteric sites on the enzyme .

Compound IC50 (µM) for Monophenolase IC50 (µM) for Diphenolase DAP 0.0433 0.28 Kojic Acid 19.97 33.47 - Antioxidant Activity : The compound has shown potential antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

- Antimicrobial Properties : Preliminary studies suggest that DAP exhibits antimicrobial activity against various pathogens, although further research is needed to elucidate the specific mechanisms involved.

Case Studies and Research Findings

Several studies have investigated the biological activities of DAP and its derivatives:

- Study on Skin Pigmentation : The anti-melanogenic effects were evaluated in B16F10 cells, demonstrating significant reductions in melanin content upon treatment with DAP derivatives. This suggests potential applications in skin whitening agents .

- Laser Dye Applications : DAP has been explored as a laser dye due to its fluorescence properties in various solvents. Its absorption and fluorescence peaks were documented, indicating its utility in photonic applications .

特性

IUPAC Name |

(E)-3-[4-(dimethylamino)phenyl]-1-(furan-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-16(2)13-8-5-12(6-9-13)7-10-14(17)15-4-3-11-18-15/h3-11H,1-2H3/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRLRBJNFBZQDP-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。